3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyrazine ring and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Pyrazine Derivative: The benzothiazole intermediate is then coupled with a pyrazine derivative using amide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
Cyclopentyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole or pyrazine derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Exhibits antibacterial and antifungal activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide is unique due to its combination of a benzothiazole moiety with a pyrazine ring and a cyclopentyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c22-16(20-11-5-1-2-6-11)14-15(19-10-9-18-14)17-21-12-7-3-4-8-13(12)23-17/h3-4,7-11H,1-2,5-6H2,(H,20,22) |
InChI Key |
QPXLUKIGCNILJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.